2-Allyl-4-chlorophenol
Overview
Description
2-Allyl-4-chlorophenol is an organic compound with the molecular formula C9H9ClO It is a derivative of phenol, where the hydrogen atom at the second position is replaced by an allyl group (CH2=CH-CH2-) and the hydrogen atom at the fourth position is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Allyl-4-chlorophenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 4-chlorophenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like acetone or dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials and catalysts used in industrial processes are often chosen to optimize cost-effectiveness and environmental sustainability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the allyl group is oxidized to form various products.
Common Reagents and Conditions:
Oxidation: Manganese (III) acetylacetonate, vanadium oxide trichloride.
Substitution: Vanadium oxide trichloride.
Major Products:
Oxidation: Spiroacetal derivatives.
Substitution: 2-Allyl-4,6-dichlorophenol.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s antimicrobial properties make it a candidate for use in disinfectants and antiseptics.
Medicine: Research is ongoing to explore its potential as an active pharmaceutical ingredient due to its biological activity.
Mechanism of Action
The mechanism of action of 2-Allyl-4-chlorophenol involves its interaction with cellular components, leading to various biological effects. The compound can disrupt microbial cell membranes, leading to cell lysis and death. Its phenolic structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress. The exact molecular targets and pathways involved in its action are still under investigation .
Comparison with Similar Compounds
2-Allyl-4-methylphenol: Similar structure but with a methyl group instead of chlorine.
2-Benzyl-4-chlorophenol: Contains a benzyl group instead of an allyl group.
4-Allyl-2-methoxyphenol: Contains a methoxy group instead of chlorine.
Uniqueness: 2-Allyl-4-chlorophenol is unique due to the presence of both an allyl group and a chlorine atom on the phenol ring. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and potential antimicrobial activity .
Properties
IUPAC Name |
4-chloro-2-prop-2-enylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-2-3-7-6-8(10)4-5-9(7)11/h2,4-6,11H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZKLVHWFYHXGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074513 | |
Record name | 4-Chloro-2-allylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13997-73-4 | |
Record name | 2-Allyl-4-chlorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13997-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Allyl-4-chloro-phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013997734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Allyl-4-chlorophenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1539 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-2-allylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-allyl-4-chlorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.347 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ALLYL-4-CHLORO-PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MA4H6DQ3X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-allyl-4-chlorophenol synthesized according to the provided research?
A1: The research paper describes the synthesis of this compound through the reaction of 2-allyl-4-t-butylphenol with vanadium oxide trichloride (VOCl3). This reaction leads to chlorodealkylation, replacing the t-butyl group with a chlorine atom. []
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